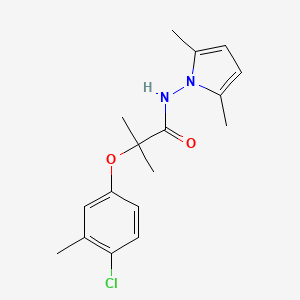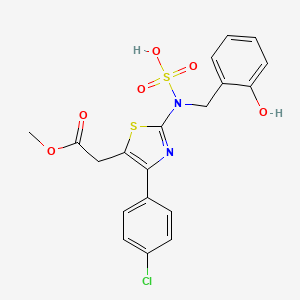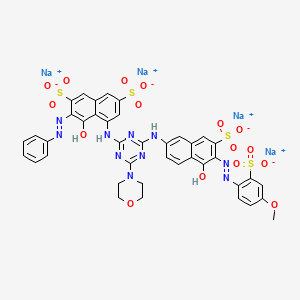
Tetrasodium 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulphonatophenyl)azo)-7-sulphonato-2-naphthyl)amino)-6-(morpholino)-1,3,5-triazin-2-yl)amino)-3-(phenylazo)naphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 277-450-1, also known as Dipropylene Glycol Diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropylene Glycol Diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Dipropylene Glycol Diacrylate involves continuous processes where dipropylene glycol and acrylic acid are fed into a reactor. The reaction is catalyzed by an acid, and the product is continuously removed and purified through distillation and other separation techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Dipropylene Glycol Diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize in the presence of initiators such as peroxides or UV light, forming cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or UV light.
Esterification: Alcohols and acid catalysts.
Hydrolysis: Water and acid or base catalysts.
Major Products Formed
Polymerization: Cross-linked polymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Dipropylene glycol and acrylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Dipropylene Glycol Diacrylate is used as a monomer in the synthesis of polymers and copolymers. Its ability to form cross-linked structures makes it valuable in creating materials with specific mechanical and chemical properties.
Biology
In biological research, this compound is used in the development of hydrogels and other biomaterials. These materials are often employed in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Medicine
In medicine, Dipropylene Glycol Diacrylate is utilized in the formulation of dental materials, such as adhesives and composites. Its polymerization properties allow for the creation of strong, durable materials that can withstand the harsh environment of the oral cavity.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to polymerize and form cross-linked networks makes it ideal for applications requiring durable and resistant materials.
Mecanismo De Acción
The primary mechanism by which Dipropylene Glycol Diacrylate exerts its effects is through polymerization. When exposed to initiators such as UV light or peroxides, the compound undergoes a radical polymerization reaction, forming cross-linked polymer networks. These networks provide the material with enhanced mechanical strength and chemical resistance.
Comparación Con Compuestos Similares
Similar Compounds
Tripropylene Glycol Diacrylate: Similar in structure but with an additional propylene glycol unit, leading to different polymerization properties.
Ethylene Glycol Diacrylate: Contains ethylene glycol instead of dipropylene glycol, resulting in different mechanical properties of the polymers formed.
Butylene Glycol Diacrylate: Uses butylene glycol, which affects the flexibility and toughness of the resulting polymers.
Uniqueness
Dipropylene Glycol Diacrylate is unique due to its balance of flexibility and rigidity in the polymers it forms. This balance makes it suitable for a wide range of applications, from industrial coatings to biomedical materials.
Propiedades
Número CAS |
73398-52-4 |
|---|---|
Fórmula molecular |
C40H30N10Na4O16S4 |
Peso molecular |
1127.0 g/mol |
Nombre IUPAC |
tetrasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H34N10O16S4.4Na/c1-65-25-8-10-28(30(19-25)68(56,57)58)47-49-34-31(69(59,60)61)17-21-15-24(7-9-27(21)36(34)51)41-38-43-39(45-40(44-38)50-11-13-66-14-12-50)42-29-20-26(67(53,54)55)16-22-18-32(70(62,63)64)35(37(52)33(22)29)48-46-23-5-3-2-4-6-23;;;;/h2-10,15-20,51-52H,11-14H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,42,43,44,45);;;;/q;4*+1/p-4 |
Clave InChI |
SJNJGMHBWNSMCF-UHFFFAOYSA-J |
SMILES canónico |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


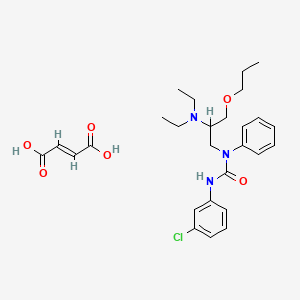
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
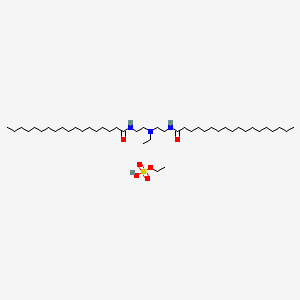

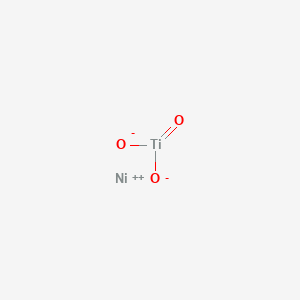
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)

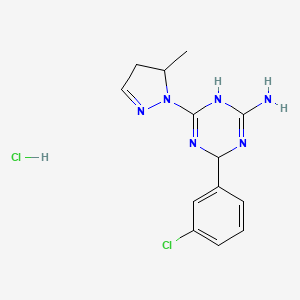
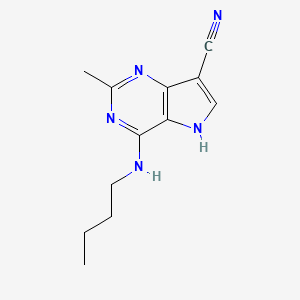
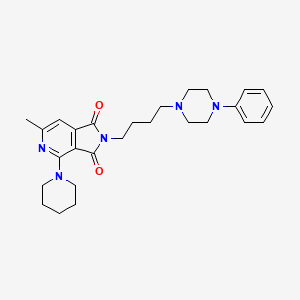
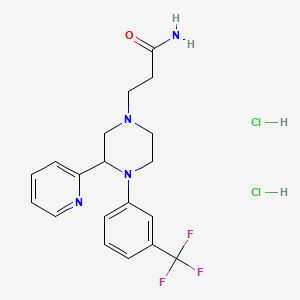
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
